Carpachromene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Shows promise in ameliorating insulin resistance and improving glucose metabolism in diabetic models.

Mecanismo De Acción

Target of Action

Carpachromene is a natural active compound that primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, making it a significant target for managing postprandial hyperglycemia in diabetes mellitus .

Mode of Action

This compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition leads to a decrease in the breakdown of carbohydrates into glucose, thereby reducing glucose absorption and ultimately lowering blood glucose levels .

Biochemical Pathways

This compound affects the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This pathway is crucial for insulin signaling, glucose consumption, and metabolism . By modulating this pathway, this compound can ameliorate insulin resistance in HepG2 cells .

Pharmacokinetics

It’s known that the compound’s effectiveness in reducing glucose concentration is both concentration- and time-dependent .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in glucose concentration and an increase in glycogen content in HepG2 cells . It also increases the expression ratio of insulin receptor and IRS1, which further activates the PI3K/Akt pathway and inhibits GSK3 and FoxO1 proteins .

Análisis Bioquímico

Biochemical Properties

Carpachromene interacts with several enzymes and proteins in biochemical reactions. It has been found to modulate the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This interaction involves the insulin receptor, IRS1, IRS2, PI3k, Akt, GSK3, and FoxO1 proteins .

Cellular Effects

In HepG2 cells, an insulin-resistant model, this compound has been shown to ameliorate insulin resistance . It influences cell function by modulating glucose consumption, metabolism, and insulin signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It increases the expression ratio of the insulin receptor and IRS1, which further activates the PI3K/Akt pathway and inhibits GSK3 and FoxO1 proteins .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to decrease glucose concentration in a concentration- and time-dependent manner in HepG2 cells . It also increases the glycogen content of these cells .

Metabolic Pathways

This compound is involved in the metabolic pathways related to glucose consumption and insulin signaling . It interacts with enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and hexokinase (HK) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carpachromene can be synthesized through the prenylation of acacetin. The reaction involves the use of prenyl bromide in the presence of methanolic sodium methoxide, yielding 6,8-di-C,C-prenyl and 6-C-prenyl derivatives. Subsequent reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and methylation afford di-O-methyl this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of readily available reagents and standard organic synthesis techniques makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Carpachromene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the prenylated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Carpachromene is unique due to its specific prenylated structure and diverse biological activities. Similar compounds include:

Acacetin: A flavonoid with anti-inflammatory and anti-cancer properties.

Apigenin: Another flavonoid known for its anti-inflammatory and antioxidant activities.

Quercetin: A flavonoid with broad-spectrum biological activities, including anti-inflammatory and anti-cancer effects.

This compound stands out due to its potent anti-diabetic and anti-proliferative activities, making it a valuable compound for further research and development.

Actividad Biológica

Carpachromene, a natural bioactive compound extracted from Ficus benghalensis, has garnered significant attention for its diverse biological activities, particularly in the realms of diabetes management, cancer treatment, and enzyme inhibition. This article synthesizes findings from recent studies to provide a comprehensive overview of this compound's biological activity, supported by data tables and research findings.

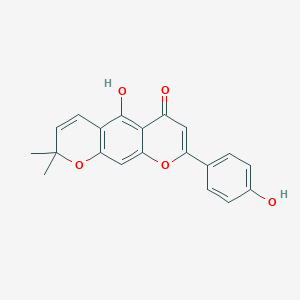

Chemical Structure and Source

This compound is primarily isolated from the ethyl acetate fraction of the leaves of Ficus benghalensis. Its chemical structure contributes to its various biological activities, including anti-diabetic, anti-cancer, and enzyme inhibitory properties.

Antidiabetic Activity

Recent studies have highlighted this compound's potential in ameliorating insulin resistance. A study conducted on HepG2 cells demonstrated that this compound significantly improved glucose metabolism by activating the insulin signaling pathway. The key findings include:

- Cell Viability : this compound treatment resulted in over 90% viability of HepG2 insulin-resistant cells at concentrations of 6.3, 10, and 20 µg/mL.

- Mechanism : The compound stimulated the phosphorylation of insulin receptor (IR) and insulin receptor substrate 1 (IRS1), activating the PI3K/Akt signaling pathway which regulates glucose uptake and glycogenesis while inhibiting gluconeogenesis .

Table 1: Effects of this compound on HepG2 Cells

| Concentration (µg/mL) | Cell Viability (%) | Glucose Uptake (mg/dL) | Glycogen Content (mg/g) |

|---|---|---|---|

| 6.3 | >90 | Increased | Increased |

| 10 | >90 | Increased | Increased |

| 20 | >90 | Increased | Increased |

Enzyme Inhibition

This compound has been shown to possess significant inhibitory effects on various enzymes associated with metabolic disorders:

- Urease Inhibition : Maximum inhibition of urease was observed at 92.87%, indicating potential for treating conditions related to urease activity.

- Tyrosinase Inhibition : The compound exhibited an 84.80% inhibition rate against tyrosinase, suggesting applications in skin whitening and anti-aging products.

- Phosphodiesterase Inhibition : A maximum inhibition of 89.54% was recorded, indicating possible uses in treating respiratory conditions .

Table 2: Enzyme Inhibition by this compound

| Enzyme Type | Maximum Inhibition (%) |

|---|---|

| Urease | 92.87 |

| Tyrosinase | 84.80 |

| Phosphodiesterase | 89.54 |

Anticancer Activity

This compound has demonstrated promising anticancer properties, particularly against ovarian cancer cells:

- Cytotoxicity : It showed low cytotoxicity against normal cell lines while effectively inducing apoptosis in SW626 ovarian cancer cells.

- Mechanism of Action : The compound modulates the expression of Smac protein, leading to increased apoptosis through caspase activation .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Apoptosis Induction |

|---|---|---|

| SW626 (Ovarian) | Low | Yes |

| HepG2 (Liver) | Moderate | Yes |

| Raji (Lymphoma) | Moderate | Yes |

Propiedades

IUPAC Name |

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOATFKTEDZPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57498-96-1 | |

| Record name | 57498-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.